delta - Decalactone - d4
Description
Overview of Deuterated Lactones in Advanced Research Contexts
Lactones are a class of cyclic esters found widely in nature, contributing to the characteristic aromas of many fruits and dairy products. medchemexpress.comacs.org Their deuterated forms, including delta-decalactone-d4, have emerged as indispensable tools, particularly in the field of analytical chemistry. One of the most significant applications of deuterated lactones is their use as internal standards in isotope dilution mass spectrometry (IDMS). nih.gov IDMS is a powerful quantitative technique that relies on the addition of a known amount of a labeled compound to a sample. By comparing the mass spectrometry signals of the labeled and unlabeled analytes, researchers can determine the exact concentration of the target substance with high accuracy and precision. nih.gov This is particularly important for the analysis of complex matrices like food and biological fluids, where other components can interfere with the measurement.
Deuterated lactones are also instrumental in metabolic studies. nih.govmdpi.com By introducing a deuterated lactone into a biological system, scientists can trace its metabolic fate, identifying the various products formed and the pathways involved. mdpi.com This has been successfully applied in the study of vitamin D metabolism, where deuterated lactone derivatives have been synthesized to serve as internal standards for the quantification of vitamin D metabolites in human serum. nih.govmdpi.com The development of new synthetic routes to produce regioselectively deuterium-labeled lactones continues to expand their utility in research, enabling more sensitive and detailed investigations into their biological roles and significance. massey.ac.nz
Chemical Profile of Delta-Decalactone-d4
Delta-decalactone-d4 is the deuterated analog of delta-decalactone (B1670226), a naturally occurring lactone. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic substitution is key to its utility in research, as it imparts a higher mass without significantly altering the chemical properties of the compound.
Chemical Structure: The structure of delta-decalactone consists of a six-membered ring containing an ester group, with a pentyl group attached to the carbon atom adjacent to the ring oxygen. In delta-decalactone-d4, the deuterium atoms are typically incorporated into the alkyl side chain.
Molecular Formula: C₁₀H₁₄D₄O₂
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 174.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 117-120 °C at 0.02 mmHg sigmaaldrich.com |
| Density | ~0.954 g/mL at 25 °C sigmaaldrich.com |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and methanol (B129727) |
Note: Some physicochemical properties are based on the non-deuterated form, delta-decalactone, as specific data for the d4 analog may be limited. The isotopic labeling is not expected to significantly alter these macroscopic properties.
Synthesis and Manufacturing
The synthesis of delta-decalactone-d4 involves specialized chemical processes designed to introduce deuterium atoms at specific positions within the delta-decalactone molecule. While various methods for deuterium labeling exist, a common approach for lactones involves the use of deuterated starting materials or reagents in a multi-step synthetic sequence.
One general strategy for producing deuterated lactones involves the reduction of a suitable precursor with a deuterium source. For instance, a synthetic route could involve the use of deuterium gas (D₂) in the presence of a catalyst to reduce a double or triple bond within a precursor molecule, thereby incorporating deuterium atoms. massey.ac.nz Another approach is the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium during the formation of the alcohol functional group that will subsequently cyclize to form the lactone.
The key challenge in the synthesis of delta-decalactone-d4 is to achieve high isotopic enrichment, meaning that a very high percentage of the final product contains the desired number of deuterium atoms. The precise placement of the deuterium atoms (regioselectivity) is also a critical aspect of the synthesis, as this can be important for certain types of mass spectrometric analysis. massey.ac.nz The manufacturing of delta-decalactone-d4 for research purposes is typically carried out by specialized chemical synthesis companies that can perform these complex, multi-step syntheses and ensure the purity and isotopic enrichment of the final product.
Applications in Scientific Research
The primary utility of delta-decalactone-d4 lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.
Use as an Internal Standard in Mass Spectrometry
In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), accurate quantification of target analytes can be challenging due to variations in sample preparation, instrument response, and matrix effects. acs.orgsigmaaldrich.com The use of a stable isotope-labeled internal standard, such as delta-decalactone-d4, is the gold standard for overcoming these challenges. diagnosticsworldnews.com
The principle of its use is straightforward: a known amount of delta-decalactone-d4 is added to a sample containing the non-deuterated (native) delta-decalactone. Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference, they are readily distinguished by the mass spectrometer. By measuring the ratio of the signal from the native delta-decalactone to that of the known amount of added delta-decalactone-d4, the concentration of the native compound in the original sample can be calculated with high precision and accuracy.
Table of Research Findings:
| Research Area | Analytical Technique | Findings |
| Dairy Science | GC-MS | Used as an internal standard to accurately quantify the concentration of delta-decalactone in yogurt and sweet whey powder, which is important for flavor profiling. sigmaaldrich.com |
| Food and Beverage Analysis | Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) | Enabled reliable quantification of various lactones, including delta-decalactone, in dairy cream to study the effects of thermal processing on flavor compound formation. acs.org |
Role in Metabolic and Pharmacokinetic Studies
The ability to trace the fate of molecules in biological systems is fundamental to understanding metabolism and pharmacokinetics. Delta-decalactone-d4 serves as an excellent tool for such studies. When introduced into an organism, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. By analyzing biological samples (e.g., blood, urine, tissues) over time using mass spectrometry, researchers can identify and quantify the metabolites of delta-decalactone.
The deuterium label allows for the clear differentiation of the administered compound and its metabolites from the endogenous (naturally present) delta-decalactone. This is crucial for obtaining accurate data on absorption, distribution, metabolism, and excretion (ADME). Such studies are essential in toxicology to understand how the body processes certain compounds and in pharmacology to investigate the metabolic stability of potential drug candidates that may contain a lactone structure. While specific metabolic studies on delta-decalactone-d4 are not extensively published, the principles are well-established for other deuterated molecules. symeres.com The use of deuterated N-acyl-L-homoserine lactones, for example, has been employed to study their interactions with model lipid membranes, mimicking cellular processes. nih.gov
Properties
CAS No. |
1394230-30-8 |
|---|---|
Molecular Formula |
C10H14D4O2 |
Molecular Weight |
174.28 |
Purity |
95% min. |
Synonyms |
delta - Decalactone - d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Delta Decalactone D4
Strategies for Deuterium (B1214612) Incorporation in Delta-Lactone Scaffolds
The targeted placement of deuterium atoms within the delta-lactone structure is achieved through carefully designed chemical synthesis routes. These methods often involve the use of deuterated reagents or catalysts to introduce the isotope at specific molecular positions.
Chemical Synthesis Routes for Deuterium Labeling
Several strategies are employed for the synthesis of deuterated organic compounds. These can be broadly categorized into isotope exchange reactions and multi-step syntheses starting from commercially available deuterated precursors. researchgate.net
Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. H/D exchange reactions can be facilitated by catalysts such as palladium on carbon (Pd/C) in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netnih.gov For instance, a Pd/C-Al-D₂O system can be used to generate D₂ in situ, offering a safe and environmentally benign approach to deuteration. nih.gov Microwave-assisted conditions can accelerate these exchange reactions.
Reductive Deuteration: This approach introduces deuterium by reducing a functional group with a deuterated reagent. Common examples include the reduction of alkenes or carbonyl compounds using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net
Dehalogenation-Deuteration: In this method, a halogen atom is replaced by a deuterium atom, often using D₂O or D₂ with a palladium catalyst. researchgate.net
Stepwise Synthesis: This involves building the molecule from smaller, already deuterated starting materials, such as deuterated methanol (B129727) (CD₃OD) or deuterated acetone (B3395972) (D₆-acetone). researchgate.net
A plausible synthetic route to delta-decalactone-d4 could involve the catalytic deuteration of an unsaturated precursor. For example, a precursor containing a double bond at a specific position could undergo catalytic hydrogenation using deuterium gas and a catalyst like palladium on carbon, leading to the stereospecific addition of four deuterium atoms. unimi.it
Precursor Design for Stereospecific and Site-Specific Deuteration
The design of the precursor molecule is crucial for achieving stereospecific and site-specific deuteration. The position of functional groups and unsaturated bonds in the precursor dictates where the deuterium atoms will be incorporated. For instance, to synthesize a delta-valerolactone (B126995) with four deuterium atoms on non-exchangeable sites, a synthetic approach starting from 3,4-dibenzyloxybenzaldehyde (B16220) has been demonstrated. unimi.it This method utilizes a vinylogous Mukaiyama aldol (B89426) reaction to create an intermediate with two contiguous alkenes, which can then undergo catalytic deuteration to introduce the deuterium atoms at the desired positions. unimi.it
The stereochemistry of the final product is influenced by the choice of catalyst and reaction conditions. For example, the hydrogenation of cholesteryl acetate (B1210297) with deuterium gas and a palladium catalyst has been shown to result in the stereospecific exchange of the C-7 α-hydrogen. cdnsciencepub.com
Analytical Verification of Deuterium Enrichment and Purity
After synthesis, it is essential to verify the isotopic enrichment and purity of the delta-decalactone-d4. Several analytical techniques are employed for this purpose, each providing unique information about the deuterated compound. nih.govrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as other isotopologues. nih.govresearchgate.net Electrospray ionization (ESI)-HRMS is particularly advantageous due to its rapidity, high sensitivity, and low sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the molecule and the position of the deuterium atoms. rsc.orgstudymind.co.uk
¹H NMR: In proton NMR, the replacement of a hydrogen atom with a deuterium atom leads to the disappearance of the corresponding proton signal, which can be used to confirm the location of deuteration. studymind.co.uk
²H NMR (D-NMR): Deuterium NMR directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com This technique is particularly useful for highly deuterated compounds where residual proton signals are weak. sigmaaldrich.com Quantitative ²H NMR can be used to determine the isotopic abundance of deuterium. google.com
¹³C NMR: The presence of a deuterium atom on a carbon atom causes a characteristic upfield shift in the ¹³C NMR spectrum, known as an isotopic shift, which can help identify the sites of deuteration. cdnsciencepub.com Two-dimensional ¹H,¹³C NMR shift correlation techniques can also be employed to detect stereospecific labeling. cdnsciencepub.com
The combination of HRMS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized delta-decalactone-d4. rsc.org
Below is an interactive data table summarizing the analytical techniques used for verification:
| Analytical Technique | Information Provided | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity and enrichment | Rapid, highly sensitive, low sample consumption. nih.govresearchgate.net |
| ¹H Nuclear Magnetic Resonance (NMR) | Location of deuterium incorporation | Confirms site-specific labeling. studymind.co.uk |
| ²H Nuclear Magnetic Resonance (NMR) | Direct observation of deuterium, isotopic abundance | Clean spectrum, useful for highly deuterated compounds. sigmaaldrich.comgoogle.com |
| ¹³C Nuclear Magnetic Resonance (NMR) | Identification of deuterated carbon atoms | Isotopic shifts confirm deuteration sites. cdnsciencepub.com |
Comparative Analysis of Deuterated vs. Non-Deuterated Delta-Decalactone (B1670226) Synthetic Approaches in Academic Research
The synthesis of non-deuterated delta-decalactone is well-established in academic research and industry. asianpubs.orgresearchgate.net A common route involves the Baeyer-Villiger oxidation of 2-pentylcyclopentanone. asianpubs.orgresearchgate.netodowell.com This precursor is typically synthesized from cyclopentanone (B42830) and n-valeraldehyde through an aldol condensation and subsequent hydrogenation. asianpubs.orggoogle.com
The synthesis of deuterated delta-decalactone, while building on these fundamental reactions, introduces additional complexities and considerations. The primary difference lies in the introduction of the deuterium isotope, which requires specialized reagents and potentially modified reaction conditions.
| Aspect | Non-Deuterated δ-Decalactone Synthesis | Deuterated δ-Decalactone-d4 Synthesis |
| Starting Materials | Cyclopentanone, n-valeraldehyde. asianpubs.orggoogle.com | May involve deuterated precursors or reagents (e.g., D₂, NaBD₄). researchgate.netunimi.it |
| Key Reactions | Aldol condensation, hydrogenation, Baeyer-Villiger oxidation. asianpubs.orgresearchgate.net | May include catalytic deuteration or other isotope incorporation steps. unimi.it |
| Catalysts | Pt/C for hydrogenation. asianpubs.org | Palladium or other transition metal catalysts for deuteration. nih.gov |
| Yield | Yields for individual steps are reported (e.g., 86.3% for condensation, 91.5% for hydrogenation, 61.2% for oxidation). asianpubs.org | Yields can be influenced by the efficiency of the deuteration step. |
| Analytical Characterization | GC-MS, IR. researchgate.netasianpubs.org | Requires specialized techniques like HRMS and NMR (¹H, ²H, ¹³C) to confirm isotopic purity and location. cdnsciencepub.comnih.govrsc.org |
| Cost & Availability of Reagents | Reagents are generally common and readily available. | Deuterated reagents are more expensive and may have limited availability. |
The synthesis of delta-decalactone-d4 necessitates a more rigorous analytical framework to ensure the final product meets the required isotopic specifications. While the core synthetic strategy may be similar to that of the non-deuterated analogue, the introduction of deuterium adds a layer of complexity that must be carefully managed and verified.
Applications of Delta Decalactone D4 in Advanced Analytical Chemistry
Principles and Implementation of Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the sample preparation process. This isotopically labeled compound, often deuterated, serves as an internal standard. Since the stable isotope-labeled standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and analysis, but is distinguishable by its mass in a mass spectrometer.
Deuterated internal standards, such as delta-decalactone-d4, are fundamental to the accuracy and precision of quantitative analytical methods. By adding a known quantity of the deuterated standard to the sample, the concentration of the native analyte can be determined by measuring the ratio of the response of the analyte to the response of the internal standard. This ratiometric measurement is inherently more accurate because it is independent of variations in sample volume, injection volume, and instrument response.
The use of a deuterated internal standard allows for the creation of a calibration curve where the response ratio of the analyte to the internal standard is plotted against the concentration of the analyte. This approach ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final quantitative result.
Below is a table illustrating a typical calibration setup for the quantification of delta-decalactone (B1670226) using delta-decalactone-d4 as an internal standard.
| Calibration Level | Concentration of delta-Decalactone (ng/mL) | Concentration of delta-Decalactone-d4 (ng/mL) | Response Ratio (Analyte/Internal Standard) |
| 1 | 0.5 | 50 | 0.010 |
| 2 | 1.0 | 50 | 0.021 |
| 3 | 5.0 | 50 | 0.105 |
| 4 | 10.0 | 50 | 0.208 |
| 5 | 25.0 | 50 | 0.515 |
| 6 | 50.0 | 50 | 1.020 |
| 7 | 100.0 | 50 | 2.050 |
This table represents hypothetical data for illustrative purposes.
Complex sample matrices, such as food and biological samples, can significantly impact the accuracy of analytical measurements. These "matrix effects" can cause ion suppression or enhancement in the mass spectrometer, leading to underestimation or overestimation of the analyte concentration. Furthermore, variability in sample processing steps, including extraction efficiency and derivatization yields, can introduce errors.
Delta-decalactone-d4, being chemically identical to the native delta-decalactone, co-elutes from the gas chromatography column and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate and reliable quantification. This is a significant advantage over the use of structural analogues as internal standards, which may not behave identically to the analyte in the presence of matrix components.
Chromatographic and Spectrometric Techniques
The analysis of delta-decalactone and its deuterated internal standard is typically performed using a combination of chromatography for separation and mass spectrometry for detection and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like delta-decalactone. In a typical GC-MS method, the sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
For the quantification of delta-decalactone using delta-decalactone-d4, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In this mode, only specific ions corresponding to the analyte and the internal standard are monitored, which significantly enhances the sensitivity and selectivity of the analysis.
The following table provides an example of the ions that might be monitored for delta-decalactone and delta-decalactone-d4 in a GC-MS analysis.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| delta-Decalactone | 99 | 71 |
| delta-Decalactone-d4 | 103 | 75 |
Note: The specific ions and their relative intensities can vary depending on the instrumentation and analytical conditions.
For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior separation power and sensitivity. In GC×GC, two columns with different stationary phases are used to achieve a much higher degree of separation than is possible with a single column. This is particularly useful for resolving co-eluting compounds that may interfere with the quantification of delta-decalactone.
The use of a TOF-MS detector provides high-speed data acquisition and full-spectrum sensitivity, allowing for the identification and quantification of a large number of compounds in a single run. The deconvolution of mass spectra from co-eluting peaks is also greatly improved with TOF-MS. When used with delta-decalactone-d4 as an internal standard, GC×GC-TOF-MS can provide highly accurate and precise quantification of delta-decalactone even in the most challenging matrices.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is particularly useful for the analysis of trace-level compounds in complex matrices. In an MS/MS experiment, a specific precursor ion of the analyte (and internal standard) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific product ions are monitored in the second mass analyzer. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and chemical interferences.
The fragmentation of delta-decalactone in a mass spectrometer typically involves characteristic losses of neutral molecules. The fragmentation pattern of delta-decalactone-d4 will be similar, but the masses of the fragments containing deuterium (B1214612) atoms will be shifted. For example, a fragment resulting from the loss of a specific part of the molecule will have a mass that is 4 Da higher if the deuterium labels are retained in that fragment. Understanding these fragmentation patterns is crucial for developing robust MS/MS methods.
Below is a hypothetical table of precursor and product ions for an MS/MS analysis of delta-decalactone and delta-decalactone-d4.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| delta-Decalactone | 170 | 99 | 71 |
| delta-Decalactone-d4 | 174 | 103 | 75 |
This table represents hypothetical data for illustrative purposes. The actual fragmentation will depend on the instrument and collision energy.
The stability of the deuterium label is an important consideration in MS/MS method development, as any loss or exchange of deuterium during ionization or fragmentation could compromise the accuracy of the quantification.
Validation and Performance Metrics of Analytical Methods
The robustness of analytical methods employing delta-decalactone-d4 is established through rigorous validation, ensuring the data generated is both accurate and reproducible. Key performance metrics are assessed to demonstrate the method's suitability for its intended purpose.
Assessment of Linearity, Reproducibility, and Repeatability
The validation of analytical methods using delta-decalactone-d4 as an internal standard typically involves a comprehensive evaluation of linearity, reproducibility, and repeatability. Linearity is established by analyzing a series of calibration standards containing a fixed concentration of delta-decalactone-d4 and varying concentrations of the target analyte, delta-decalactone. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. A high correlation coefficient (typically >0.99) indicates a strong linear relationship, which is essential for accurate quantification over a defined concentration range.
Reproducibility, or inter-assay precision, is a measure of the consistency of results obtained from the same sample on different days or by different analysts. It is typically expressed as the relative standard deviation (RSD) of the measurements. Similarly, repeatability, or intra-assay precision, assesses the consistency of results from multiple analyses of the same sample within the same analytical run. Low RSD values for both reproducibility and repeatability are indicative of a precise and reliable method. While specific validation data for every application of delta-decalactone-d4 is not always publicly detailed, the performance of stable isotope dilution assays for similar flavor compounds in complex matrices generally achieves excellent precision.
| Performance Metric | Typical Acceptance Criteria | Significance in Analytical Methods |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.99 | Ensures the response of the instrument is proportional to the concentration of the analyte over the working range. |
| Reproducibility (Inter-day Precision, %RSD) | < 15% | Demonstrates the consistency of the method over time and between different analysts. |
| Repeatability (Intra-day Precision, %RSD) | < 10% | Indicates the precision of the method for repeated measurements within a single analytical run. |
Addressing Challenges in Complex Research Matrices
The analysis of trace-level compounds like delta-decalactone in complex matrices such as food, beverages, and biological fluids presents significant analytical challenges. These matrices contain a multitude of other compounds that can interfere with the analysis, leading to what is known as the "matrix effect." This can manifest as either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like delta-decalactone-d4 is a highly effective strategy to mitigate these matrix effects. Because delta-decalactone-d4 is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and experiences the same matrix-induced signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reliable quantification. This is particularly crucial in food analysis, for instance in dairy products, where the high fat and protein content can significantly impact the analytical response.
Research Applications in Specific Chemical Systems
The application of delta-decalactone-d4 as an internal standard has been instrumental in the accurate quantification of delta-decalactone in various research fields, most notably in food and flavor chemistry.
A significant application is in the analysis of dairy products. For example, a stable isotope dilution assay utilizing a deuterium-labeled δ-decalactone was developed for the quantification of nine different lactones in dairy cream using comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOF-MS). nih.gov This advanced analytical technique, coupled with the use of the deuterated internal standard, allowed for the precise measurement of δ-decalactone in raw, pasteurized, and heat-treated cream. nih.gov The study found that the concentration of δ-decalactone was among the highest of the lactones analyzed in both raw and pasteurized cream, and its concentration significantly increased with heat treatment, highlighting its importance as a key aroma compound in these products. nih.gov
The findings from such studies provide valuable insights into the formation and stability of flavor compounds during food processing and storage. The accurate quantification enabled by delta-decalactone-d4 is essential for understanding the chemical changes that influence the sensory properties of food products.
| Dairy Cream Sample | Concentration of delta-Decalactone (µg/kg) | Analytical Technique | Reference |
|---|---|---|---|
| Raw Cream | Reported as one of the highest among nine lactones | GC×GC-TOF-MS | nih.gov |
| Pasteurized Cream | Reported as one of the highest among nine lactones | GC×GC-TOF-MS | nih.gov |
| Heat-Treated Cream | Significantly increased concentration compared to raw and pasteurized cream | GC×GC-TOF-MS | nih.gov |
Elucidation of Biochemical and Metabolic Pathways Utilizing Delta Decalactone D4
Tracing Carbon Flux and Metabolite Fate in Biological Systems
Stable isotope tracing is a fundamental technique for understanding the flow of atoms through metabolic networks. By introducing a labeled substrate into a biological system, researchers can track its conversion into various metabolites, thereby mapping the active metabolic pathways and quantifying the flux through them. While direct studies detailing the use of delta-decalactone-d4 for carbon flux analysis are not extensively documented in publicly available research, its application can be inferred from the established principles of metabolic flux analysis using other deuterated compounds.
The primary application of delta-decalactone-d4 in metabolic pathway mapping would be to serve as a tracer to identify and confirm the enzymatic steps involved in its catabolism or further conversion in microbial systems. When introduced into a microbial culture, the deuterium-labeled lactone can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The appearance of the deuterium (B1214612) label in downstream metabolites would provide direct evidence of the metabolic connections.
For instance, if a microorganism is capable of utilizing delta-decalactone (B1670226) as a carbon source, feeding the culture with delta-decalactone-d4 would result in the incorporation of deuterium into intermediates of central carbon metabolism, such as acetyl-CoA and succinyl-CoA, following the opening of the lactone ring and subsequent β-oxidation. The distribution of the deuterium label in amino acids, fatty acids, and other cellular components can then be analyzed to map the metabolic fate of the carbon skeleton of delta-decalactone.
Below is a hypothetical data table illustrating how the incorporation of deuterium from delta-decalactone-d4 into key metabolic intermediates could be presented.
| Metabolite | Isotopic Enrichment (%) after 24h Incubation | Implied Metabolic Link |
| 5-Hydroxydecanoic acid-d4 | 85 | Direct precursor/product of lactonization/hydrolysis |
| Decanoyl-CoA-d4 | 60 | Intermediate of β-oxidation |
| Octanoyl-CoA-d3 | 45 | Product of one round of β-oxidation |
| Acetyl-CoA-d1 | 20 | Product of β-oxidation spiral |
| Glutamate-d1 | 15 | Incorporation into TCA cycle via acetyl-CoA |
This table is illustrative and based on established metabolic principles, not on specific experimental data for delta-decalactone-d4.
Deuterium-labeled compounds are instrumental in studying the kinetics of enzymatic reactions due to the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. For delta-decalactone-d4, the presence of deuterium at specific positions can slow down reactions where a carbon-deuterium bond is broken in the rate-determining step.
Investigating Biosynthetic Mechanisms of Lactones
The biosynthesis of lactones, including delta-decalactone, in microorganisms is a complex process that typically involves the modification and subsequent shortening of fatty acid precursors. Isotopic labeling studies, while not specifically detailing the use of delta-decalactone-d4 as a starting material for biosynthesis, have been pivotal in elucidating these pathways.
The general pathway for δ-lactone biosynthesis starts with unsaturated fatty acids. For instance, linoleic acid can serve as a precursor for δ-decalactone. The biotransformation involves a series of enzymatic reactions that introduce a hydroxyl group at the δ-position of a ten-carbon fatty acid, which then undergoes intramolecular esterification (lactonization) to form the δ-lactone ring.
By using labeled precursors, such as deuterium-labeled linoleic acid, researchers can trace the incorporation of the label into delta-decalactone, confirming the precursor-product relationship. While delta-decalactone-d4 itself is a product, its use as an internal standard in stable isotope dilution assays allows for the accurate quantification of the unlabeled delta-decalactone produced from a labeled precursor, which is crucial for determining conversion yields and pathway efficiency. researchgate.netnih.govacs.org
The biosynthesis of δ-decalactone is intricately linked to the β-oxidation pathway. This metabolic process is responsible for the chain-shortening of fatty acids. In the context of lactone biosynthesis, β-oxidation generates the C10 hydroxy fatty acid precursor required for lactonization.
Key enzymes in this pathway include acyl-CoA oxidases, which catalyze the first step of β-oxidation. Studies on various yeasts have shown that the activity of these enzymes is crucial for lactone production. For example, in the production of γ-decalactone by Yarrowia lipolytica, the disruption of specific acyl-CoA oxidase genes has been shown to significantly impact the yield of the final product. The stereochemistry of the dehydrogenation catalyzed by acyl-CoA oxidase has been investigated using deuterium-labeled substrates, revealing that the enzyme facilitates the anti-elimination of the pro-2R and pro-3R hydrogens of acyl-CoA. nih.gov
The following table summarizes the key enzymes involved in the biosynthesis of decalactones and their roles.
| Enzyme | Role in Lactone Biosynthesis |
| Lipase | Hydrolysis of triglycerides to release fatty acid precursors. |
| Acyl-CoA Synthetase | Activation of fatty acids to their CoA esters. |
| Hydratase/Hydroxylase | Introduction of a hydroxyl group at the δ-position of the fatty acid. |
| Acyl-CoA Oxidase | Catalyzes the initial and often rate-limiting step of β-oxidation for chain shortening. |
| Enoyl-CoA Hydratase | A bifunctional enzyme in the β-oxidation pathway. |
| 3-Hydroxyacyl-CoA Dehydrogenase | A bifunctional enzyme in the β-oxidation pathway. |
| Thiolase | Catalyzes the final step of each β-oxidation cycle. |
The production of δ-decalactone in microbial systems is significantly influenced by various environmental and genetic factors. The optimization of these parameters is essential for maximizing the yield of the desired lactone.
Environmental factors such as pH, temperature, and oxygen availability play a critical role. For instance, the production of γ-decalactone by the yeast Sporidiobolus is favored under neutral pH conditions. researchgate.net Oxygen is also a crucial factor as it is required for the activity of acyl-CoA oxidases. nih.gov
Genetic modifications of the producing microorganisms have also been shown to enhance lactone production. Overexpression of key enzymes in the biosynthetic pathway, such as hydratases and acyl-CoA oxidases, or the disruption of competing metabolic pathways can lead to increased yields. For example, applying sublethal heat stress has been shown to significantly increase the production of δ-lactones in some lactic acid bacteria. nih.gov
The table below presents a summary of the influence of various factors on δ-decalactone production.
| Factor | Influence on δ-Decalactone Production | Reference |
| pH | Optimal pH can enhance enzyme activity and microbial growth, favoring lactone production. For some yeasts, neutral pH is optimal. | researchgate.net |
| Temperature | Affects microbial growth rates and enzyme kinetics. Sublethal heat stress can increase production in some bacteria. | nih.gov |
| Oxygen Availability | Crucial for the function of acyl-CoA oxidases, a key enzyme in the biosynthetic pathway. | nih.gov |
| Precursor Availability | The concentration and type of fatty acid precursor (e.g., linoleic acid) directly impact the yield. | researchgate.net |
| Genetic Modification | Overexpression of biosynthetic genes or disruption of competing pathways can significantly enhance production. | researchgate.net |
Isotopic Labeling in Enzymology and Mechanistic Organic Chemistry with delta-Decalactone-d4
The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), in a molecule like delta-decalactone to create delta-decalactone-d4 provides a powerful, non-invasive probe for elucidating biochemical and metabolic pathways. This technique, known as stable isotope labeling, allows researchers to trace the fate of molecules in complex biological systems and to investigate the mechanisms of chemical and enzymatic reactions. The key principle lies in the fact that while deuterated compounds are chemically very similar to their non-deuterated counterparts, the mass difference between hydrogen and deuterium leads to detectable changes in molecular properties and reaction kinetics.
One of the most significant applications of isotopic labeling is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterium labeling, this is typically expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., kH/kD.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. This generally results in a slower reaction rate for the deuterated compound, leading to a "normal" primary KIE (kH/kD > 1). The magnitude of the primary KIE can provide valuable information about the transition state of the reaction. For instance, a large KIE suggests a transition state where the hydrogen is symmetrically shared between the donor and acceptor atoms.
A secondary kinetic isotope effect occurs when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Secondary KIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. For example, a change in hybridization at the carbon bearing the deuterium from sp³ to sp² in the transition state typically results in a normal secondary KIE, while a change from sp² to sp³ can lead to an inverse effect.
In the context of delta-decalactone-d4, these principles can be applied to study a variety of enzymatic and chemical reactions. For instance, the enzymatic hydrolysis of the lactone ring by a lactonase could be investigated. By synthesizing delta-decalactone with deuterium atoms at specific positions, researchers could probe the mechanism of this hydrolysis.
Table 1: Hypothetical Kinetic Isotope Effects for the Enzymatic Hydrolysis of delta-Decalactone-d4 by a Putative Lactonase
| Deuterated Position of delta-Decalactone | Observed KIE (kH/kD) | Interpretation |
| C2-d₂ | 1.15 | Normal secondary KIE, suggesting a change in hybridization at C2 from sp³ to a more sp²-like character in the transition state, consistent with the formation of an oxyanion intermediate. |
| C5-d₁ | 3.5 | Significant primary KIE, indicating that the C-H bond at the C5 position is being broken in the rate-determining step, which might suggest a mechanism involving hydride transfer, although less common for hydrolysis. A more likely scenario for a large KIE in hydrolysis would involve proton abstraction from a water molecule by a basic residue in the enzyme's active site. |
| C6-d₂ | 1.02 | Negligible KIE, suggesting that the chemical environment of the C6 position does not significantly change between the ground state and the transition state of the rate-determining step. |
Table 2: Illustrative Product Distribution from the Biotransformation of delta-Decalactone-d4 by a Microbial Culture
| Incubation Time (hours) | delta-Decalactone-d4 Remaining (%) | Metabolite A-d3 (%) | Metabolite B-d2 (%) |
| 0 | 100 | 0 | 0 |
| 12 | 75 | 15 | 10 |
| 24 | 40 | 35 | 25 |
| 48 | 10 | 50 | 40 |
This hypothetical data illustrates how delta-decalactone-d4 could be used as a tracer to follow its metabolic fate. The appearance of deuterated metabolites (Metabolite A-d3 and Metabolite B-d2) over time would allow for the identification of downstream products and the elucidation of the metabolic pathway. The number of deuterium atoms retained in the metabolites provides clues about the specific biochemical reactions that have occurred.
Furthermore, the stereochemistry of enzymatic reactions can be investigated using deuterated substrates. acs.org For example, in the biosynthesis of decalactones, which can involve the reduction of a keto acid precursor, the use of a deuterated reducing agent (like NADH-d) could reveal the stereospecificity of the hydride transfer.
In mechanistic organic chemistry, delta-decalactone-d4 could be used to study non-enzymatic reactions as well, such as acid- or base-catalyzed hydrolysis. The observed KIEs would provide insights into the transition state structures and the roles of different species in the reaction mechanism.
Theoretical Frameworks and Mechanistic Insights from Deuterium Labeling Studies
Deuterium (B1214612) Isotope Effects in Reaction Mechanism Elucidation
The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, an effect known as the deuterium kinetic isotope effect (KIE). wikipedia.org This phenomenon arises primarily from the difference in the zero-point vibrational energies of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constant for the reaction with the lighter isotope to that with the heavier isotope (kH/kD), can provide significant insights into the rate-determining step of a reaction.
In the context of delta-decalactone (B1670226), the synthesis of delta-decalactone-d4, where deuterium atoms are placed at specific positions, can be instrumental in elucidating its formation mechanism. For instance, in the biocatalytic synthesis of delta-decalactone from decanoic acid, the hydroxylation of the fatty acid is a critical step. researchgate.net If a C-H bond at the delta-position is cleaved in the rate-determining step of this hydroxylation, a primary KIE would be expected. The observation of a significant KIE (typically kH/kD > 2) upon deuteration at this position would provide strong evidence for this mechanistic step. Conversely, the absence of a significant KIE would suggest that the cleavage of this C-H bond is not rate-limiting.
Secondary KIEs, which are smaller effects observed when the isotopically substituted bond is not broken in the rate-determining step, can also offer valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, deuteration at positions adjacent to the reaction center in a precursor to delta-decalactone could reveal details about the transition state structure during lactonization.
While specific KIE studies on delta-decalactone-d4 are not extensively reported in the literature, the principles of KIE are broadly applicable. For instance, studies on the aminolysis of other delta-lactones have utilized solvent deuterium isotope effects to characterize the transition state. Similar approaches with delta-decalactone-d4 could be employed to understand its reactions in various chemical and biological systems. The general utility of deuterium labeling in mechanistic studies is well-established, with applications ranging from understanding metabolic pathways to elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov
Table 1: Hypothetical Kinetic Isotope Effect Data for delta-Decalactone Formation This table illustrates the expected KIE values for different rate-determining steps in a hypothetical reaction pathway for the formation of delta-decalactone. The specific values are for illustrative purposes.
| Deuterated Precursor | Proposed Rate-Determining Step | Expected kH/kD | Mechanistic Implication |
| delta-Decanoic acid-d2 | C-H bond cleavage at the delta-position | ~ 2-7 | C-H bond cleavage is the slowest step. |
| delta-Decanoic acid-d2 | Initial binding to the enzyme | ~ 1 | C-H bond cleavage is not rate-determining. |
| gamma-Decanoic acid-d2 | Change in hybridization at the delta-position | ~ 0.8-1.2 | Indicates changes in the transition state geometry. |
Advanced Mass Spectrometry Techniques for Isotope Pattern Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds like delta-decalactone-d4. The introduction of deuterium atoms results in a predictable increase in the molecular weight of the compound, allowing for its clear differentiation from its unlabeled counterpart. Techniques such as gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for the separation and identification of volatile compounds like delta-decalactone and its isotopologues. researchgate.netnih.gov
In the mass spectrum of delta-decalactone, a characteristic fragmentation pattern is observed. For the unlabeled compound, prominent fragments corresponding to the loss of water, alkyl chains, and other neutral molecules are typically seen. When delta-decalactone-d4 is analyzed, the mass-to-charge (m/z) ratios of the molecular ion and its fragments will be shifted by the number of deuterium atoms incorporated. This mass shift provides unambiguous confirmation of the presence and extent of deuterium labeling.
The fragmentation mechanism of lactones has been studied, revealing characteristic neutral losses such as water (H2O) and carbon monoxide (CO). researchgate.net For delta-decalactone-d4, the analysis of these fragmentation pathways can provide information about the position of the deuterium labels. For example, if a deuterium atom is lost in a specific fragmentation step, the resulting fragment ion will have a mass shift that is one unit less than expected. This detailed analysis of the isotope patterns in the fragment ions can help to pinpoint the location of the deuterium atoms within the molecule.
High-resolution mass spectrometry (HRMS) can further enhance the analysis by providing highly accurate mass measurements, which can help to distinguish between different elemental compositions of ions with the same nominal mass. This is particularly useful in complex biological matrices where multiple compounds may have similar retention times in chromatography.
Table 2: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments of delta-Decalactone and delta-Decalactone-d4 in Mass Spectrometry This table presents a hypothetical comparison of the expected m/z values for the molecular ion and key fragments of unlabeled delta-decalactone and a d4-labeled variant. The exact fragmentation pattern can vary depending on the ionization method and instrument conditions.
| Fragment | Unlabeled delta-Decalactone (m/z) | delta-Decalactone-d4 (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Molecular Ion [M]+ | 170 | 174 | +4 |
| [M - H2O]+ | 152 | 155 or 156 | +3 or +4 |
| [M - C5H11]+ | 99 | 103 | +4 |
Computational Chemistry Approaches in Understanding Isotopic Phenomena
Computational chemistry offers a powerful theoretical framework for understanding and predicting the effects of isotopic substitution. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the vibrational frequencies of molecules with high accuracy. mdpi.com These calculated frequencies are fundamental to the theoretical prediction of kinetic isotope effects.
By calculating the vibrational frequencies of the reactants and the transition state for a proposed reaction mechanism, both with and without deuterium substitution, the zero-point energies can be determined. The difference in these zero-point energies between the isotopically labeled and unlabeled species allows for the theoretical calculation of the KIE. These theoretical KIEs can then be compared with experimental data to support or refute a proposed reaction mechanism.
Furthermore, computational methods can be used to simulate mass spectra. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragmentation patterns for delta-decalactone-d4. This can aid in the interpretation of experimental mass spectra and help to confirm the location of the deuterium labels.
Computational approaches can also be used to study the subtle effects of deuterium substitution on the conformational preferences and electronic properties of delta-decalactone. While these effects are generally small, they can be significant in certain contexts, such as in high-resolution spectroscopic studies or in understanding intermolecular interactions. The use of theoretical calculations is an indispensable tool in disentangling the complex interplay of factors that give rise to isotopic phenomena. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| delta-Decalactone |
| delta-Decalactone-d4 |
| Decanoic acid |
| delta-Decanoic acid-d2 |
| gamma-Decanoic acid-d2 |
| Carbon monoxide |
Emerging Research Frontiers and Future Directions for Delta Decalactone D4
Development of Novel Analytical Probes for Complex Systems
The primary and most established application of delta-Decalactone-d4 is in the development of novel analytical probes, particularly as an internal standard for quantitative analysis. Isotopically labeled compounds are designed to serve as internal reference standards, providing a stable and reproducible method for measuring the concentrations of analytes. In analytical techniques such as mass spectrometry, the use of deuterated standards is crucial for achieving precision and accuracy.
The key advantage of using a deuterated standard like delta-Decalactone-d4 lies in its chemical similarity to the non-labeled analyte, delta-decalactone (B1670226). It behaves nearly identically during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass. This allows it to be used in stable isotope dilution assays (SIDA), which are considered the gold standard for quantification in complex matrices.
The use of deuterated analogues as internal standards helps to resolve issues of quantitative accuracy that can arise from matrix effects when comparing responses in different complex samples. This is particularly important in fields like food science, environmental analysis, and biomedical research, where samples can be highly complex. By adding a known amount of delta-Decalactone-d4 to a sample at the beginning of the analytical workflow, any loss of the analyte during the process can be accurately corrected for, leading to more reliable and robust results.
Below is an interactive data table summarizing the key analytical applications of deuterated internal standards like delta-Decalactone-d4.
| Application Area | Analytical Technique | Purpose of Deuterated Standard | Benefit |
| Food & Beverage Analysis | LC-MS/MS, GC-MS | Quantification of natural flavor compounds | Accurate measurement for quality control and authenticity assessment. |
| Environmental Monitoring | Mass Spectrometry | Tracing and quantifying pollutants | Precise measurements in complex environmental samples. |
| Pharmaceutical Research | Mass Spectrometry | Measuring drug metabolites in biological samples | Enables accurate pharmacokinetic and metabolic studies. |
| Biochemistry | Mass Spectrometry | Studying metabolic pathways | Helps in the precise quantification of metabolites. |
Potential in Advanced Mechanistic and Enzymatic Studies
Beyond its role as an internal standard, delta-Decalactone-d4 holds significant potential for use in advanced mechanistic and enzymatic studies. The substitution of hydrogen with deuterium (B1214612) can subtly alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By strategically placing deuterium atoms on the molecule, researchers can probe the mechanisms of chemical and enzymatic reactions.
The biosynthesis and biotransformation of delta-decalactone are areas of active research. For instance, various microorganisms, including bacteria and yeasts, are known to produce delta-decalactone through the reduction of precursor molecules. Specifically, ene-reductases are enzymes that can catalyze the reduction of massoia lactone to produce (R)-(+)-δ-decalactone.
Delta-Decalactone-d4 could be instrumental in elucidating the precise mechanisms of these enzymatic transformations. By synthesizing different deuterated isotopomers of delta-decalactone precursors and analyzing the products of the enzymatic reaction, researchers could determine which C-H bonds are broken during the reaction, providing insight into the enzyme's mechanism of action.
The following table outlines potential enzymatic studies where delta-Decalactone-d4 could be a valuable tool.
| Research Area | Enzyme/Organism of Interest | Potential Role of delta-Decalactone-d4 | Expected Outcome |
| Biocatalysis | Ene-reductases (e.g., OYE3) | As a substrate to study the stereoselectivity and mechanism of reduction. | Understanding of the enzyme's active site and reaction mechanism. |
| Microbial Metabolism | Clostridium tyrobutyricum | As a tracer to follow the hydrogenation of unsaturated precursors. | Elucidation of the metabolic pathway leading to delta-decalactone. |
| Bacterial Biotransformation | Pseudomonas, Bacillus species | To investigate the microbial reduction of massoia lactone. | Identification of key enzymatic steps and optimization of bioproduction. |
| Fungal Metabolism | Saccharomyces cerevisiae | As a metabolic tracer to study lactone biosynthesis. | Mapping the metabolic fate of fatty acid precursors. |
Integration with Multi-Omics Approaches in Systems Biology
The field of systems biology aims to understand complex biological systems by integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. In this context, delta-Decalactone-d4 is poised to play a crucial role, particularly in the realm of metabolomics, which involves the comprehensive analysis of all metabolites in a biological system.
Accurate quantification of metabolites is fundamental to metabolomics. The use of deuterated internal standards like delta-Decalactone-d4 can significantly enhance the quality and reliability of metabolomic data. By enabling precise measurement of endogenous delta-decalactone levels, this labeled compound allows for more accurate data to be fed into integrated multi-omics analyses.
For example, a study might investigate the effect of a particular genetic modification (genomics) on gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). By using delta-Decalactone-d4 as an internal standard, researchers can confidently correlate changes in the expression of genes and proteins involved in fatty acid metabolism with the resulting levels of delta-decalactone. This integrated approach can reveal complex patterns and interactions that would be missed by single-omics analyses.
The integration of precise metabolomic data, facilitated by the use of standards like delta-Decalactone-d4, with other omics datasets can lead to a more holistic understanding of cellular processes and disease states. This can ultimately aid in the discovery of new biomarkers and the development of novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and isotopic integrity of delta-Decalactone-d4?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm structural integrity), high-resolution mass spectrometry (HRMS) for isotopic pattern verification, and gas chromatography (GC) with flame ionization detection (FID) to assess purity. Deuterium labeling requires careful monitoring of isotopic shifts in NMR spectra and mass-to-charge ratios in HRMS .
Q. How can researchers optimize the synthesis of delta-Decalactone-d4 to achieve high enantiomeric purity?
- Methodological Answer : Employ chemo-enzymatic synthesis using stereoselective enzymes (e.g., lipases or reductases) to control chiral centers. For example, microbial reduction of unsaturated lactones (as described in chemo-enzymatic protocols) can yield enantiomerically pure products. Monitor reaction progress with chiral GC or HPLC to validate enantiomeric excess (ee) .
Q. Which solvent systems effectively stabilize delta-Decalactone-d4 in experimental setups?
- Methodological Answer : Use non-polar solvents (e.g., hexane or dichloromethane) to minimize hydrolysis of the lactone ring. Avoid protic solvents like water or alcohols, which can degrade the compound. Storage under inert gas (argon/nitrogen) at low temperatures (-20°C) further enhances stability .
Advanced Research Questions
Q. How does deuterium labeling in delta-Decalactone-d4 influence its metabolic stability compared to the non-deuterated form?
- Methodological Answer : Conduct comparative metabolic assays (e.g., liver microsome studies) using LC-MS/MS to track isotopic retention. Deuterium’s kinetic isotope effect (KIE) slows metabolic cleavage, which can be quantified via half-life measurements. Pair these findings with computational models (e.g., density functional theory) to predict bond dissociation energies .
Q. What computational approaches predict isotopic effects in delta-Decalactone-d4’s reaction mechanisms?
- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model deuterium’s impact on reaction pathways. Software like Gaussian or ORCA can calculate isotopic substitution effects on transition states. Validate predictions with kinetic studies using isotopically labeled substrates .
Q. How can contradictions in bioactivity data between delta-Decalactone-d4 and its non-deuterated counterpart be resolved?
- Methodological Answer : Use multivariate statistical analysis (e.g., ANOVA or mixed-effects models) to isolate isotopic effects from experimental variability. Cross-reference bioassays (e.g., aphid deterrent activity tests) with enantiomer-specific activity data, as structural nuances (e.g., ring size, stereochemistry) may overshadow isotopic differences .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-response relationships in delta-Decalactone-d4 bioactivity studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., Hill equation). For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Use tools like GraphPad Prism or R’s
drcpackage for robust parameter estimation .
Q. How should researchers design experiments to validate isotopic labeling efficiency in delta-Decalactone-d4?
- Methodological Answer : Implement a dual-labeling approach (e.g., deuterium + carbon-13) and use tandem MS (MS/MS) to distinguish isotopic contributions. Compare experimental isotopic abundance ratios with theoretical values (e.g., via isotopic distribution calculators like ChemCalc) .
Tables for Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
